![molecular formula C13H12F6N2O B6362631 1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95% CAS No. 1159574-25-0](/img/structure/B6362631.png)

1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

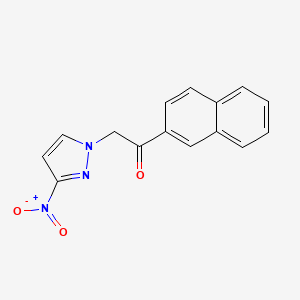

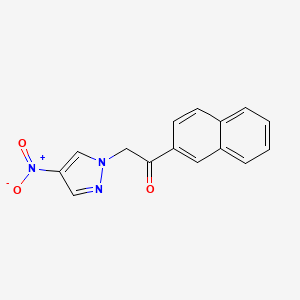

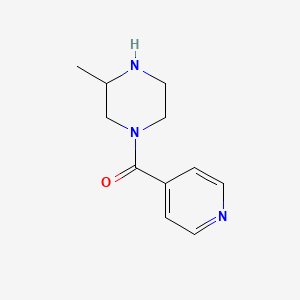

The compound is a piperazine derivative. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “3,5-Bis(trifluoromethyl)benzoyl” part suggests the presence of a benzoyl group (a type of acyl group derived from benzoic acid) with two trifluoromethyl groups attached to the benzene ring at the 3rd and 5th positions .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a piperazine ring with a benzoyl group attached, where the benzene ring of the benzoyl group has trifluoromethyl groups at the 3rd and 5th positions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine” would depend on the specific structure of the compound. For example, the presence of the trifluoromethyl groups and the benzoyl group could influence properties such as polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Studies

The compound is used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives which are potent growth inhibitors of drug-resistant bacteria . These derivatives have shown to be effective against planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

Drug Development

The trifluoromethyl group, which is a part of the compound, is found in many FDA-approved drugs . The presence of fluorine or fluorine-containing functional groups in these compounds exhibits numerous pharmacological activities .

Synthesis of FDA-Approved Drugs

The compound is used in the production of selinexor , an FDA-approved drug . The process begins with 3,5-bis(trifluoromethyl)benzonitrile, which is hydrolyzed to form 3,5-bis(trifluoromethyl)benzamide .

Inhibition of MRSA Persisters

The synthesized compounds from “1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine” are found to be bactericidal and potent against MRSA persisters .

Biofilm Eradication

Compounds synthesized from “1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine” are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Direct Amidation Reaction

The compound is used in a solventless direct amidation reaction to prepare novel N-(3,5-Bis(trifluoromethyl)benzyl)stearamide . This method is conducted in air without any special treatment or activation .

Wirkmechanismus

Target of Action

The primary target of 1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine is related to Li-S batteries . The compound is used in the synthesis of a triazine-based covalent organic framework , which is used in Li-S batteries .

Mode of Action

The compound interacts with its targets by suppressing the diffusion of polysulfides . This is achieved through the high electronegativity and large steric hindrance of the compound .

Biochemical Pathways

The compound affects the energy storage and discharge pathways in Li-S batteries . By suppressing the diffusion of polysulfides, it improves the capacity and cyclic stability of these batteries .

Result of Action

The result of the compound’s action is an improved capacity and cyclic stability of Li-S batteries . This is due to the suppression of polysulfide diffusion, which enhances the overall performance of the batteries .

Zukünftige Richtungen

The future directions for research and development involving “1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine” would depend on the specific properties and potential applications of the compound. Piperazine derivatives are a broad class of compounds with diverse uses, so there could be many potential directions for future research .

Eigenschaften

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F6N2O/c14-12(15,16)9-5-8(6-10(7-9)13(17,18)19)11(22)21-3-1-20-2-4-21/h5-7,20H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFHVDXLYQKPQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)

![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)

![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)